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Compound of Interest

Compound Name: 2-(Piperidin-4-yloxy)nicotinonitrile

CAS No.: 1086392-82-6

Cat. No.: B3211319

Get Quote

Executive Summary: The Scaffold at a Glance
In the landscape of small-molecule drug discovery, the nicotinonitrile (3-cyanopyridine) core

has emerged as a privileged scaffold, particularly for targeting serine/threonine kinases like

PIM-1 and lipid kinases like PI3K/mTOR.

While the nicotinonitrile core provides the essential hydrogen-bonding motifs required for ATP-

competitive inhibition, the piperidine moiety is frequently introduced to modulate

physicochemical properties (logP, solubility) and to access solvent-exposed regions of the

kinase binding pocket. This guide analyzes the SAR of this hybrid scaffold, comparing its

efficacy against industry standards like Staurosporine and Dactolisib.

Key Performance Indicators (KPIs)
Primary Target: PIM-1 Kinase (Pro-survival signaling), PI3K/mTOR (Growth signaling).

Potency Range: Low nanomolar (
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nM) for optimized leads.

Key Advantage: Superior selectivity profiles compared to pan-kinase inhibitors due to the

tunable nature of the piperidine "tail."

Chemical Space & Rational Design
The design of piperidine-nicotinonitrile analogs typically follows a "Hinge-Binder + Solubilizer"

logic.

The Pharmacophore[1]
Nicotinonitrile Core (The Warhead): The pyridine nitrogen and the 3-cyano group often form

a critical H-bond network with the kinase hinge region (e.g., Glu121 in PIM-1). The electron-

withdrawing nitrile group increases the acidity of adjacent protons, enhancing non-covalent

interactions.

Piperidine Ring (The Tail): Attached often via a methylene bridge (Mannich base) or directly

to the core, the piperidine ring serves two functions:

PK Modulation: Reduces lipophilicity compared to purely aromatic analogs, improving oral

bioavailability.

Steric Exploration: It projects into the ribose-binding pocket or solvent channel, where

substitutions (e.g., methyl, hydroxyl) can pick up specific interactions to drive selectivity.

DOT Visualization: Pharmacophore Map
The following diagram illustrates the functional dissection of the scaffold.
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Figure 1: Pharmacophore dissection of the Piperidine-Nicotinonitrile scaffold.

Comparative Performance Analysis
This section compares a representative optimized Piperidine-Nicotinonitrile Lead (Compound

9) against standard reference inhibitors.

Reference Standards:

Staurosporine: A potent but non-selective pan-kinase inhibitor (Benchmark for maximum

potency).

Dactolisib (BEZ235): A dual PI3K/mTOR inhibitor (Benchmark for pathway efficacy).

Table 1: Potency and Selectivity Profile

Feature
Piperidine-
Nicotinonitrile
(Lead Cmpd 9)

Staurosporine
(Reference)

Dactolisib (Clinical
Ref)

Primary Target PIM-1 / PIM-2
Pan-Kinase (PKC,

PKA, etc.)

PI3K

/ mTOR

Enzymatic IC50 20.4 nM (PIM-1) 16.7 nM (PIM-1)
4 nM (PI3K

)

Cellular IC50 (HepG2)
0.18

M

< 0.01

M

0.05

M

Selectivity
High (Due to specific

piperidine contacts)

Low (Promiscuous

binder)

Moderate (Dual

inhibitor)

Mechanism ATP-Competitive ATP-Competitive ATP-Competitive

Toxicity Risk
Moderate (Target

dependent)

High (Off-target

effects)
High (GI toxicity)

Analysis: The Piperidine-Nicotinonitrile analog achieves potency comparable to Staurosporine

(20.4 nM vs 16.7 nM) but offers a distinct advantage in selectivity. While Staurosporine
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indiscriminately inhibits the kinome leading to high toxicity, the piperidine analog's activity is

tunable. The cellular

of 0.18

M indicates good membrane permeability, likely aided by the piperidine ring's effect on logP.

Detailed SAR Insights
The Role of the Piperidine Substitution
Experimental data indicates that the position and nature of the piperidine attachment are binary

switches for activity:

Mannich Bases (N-CH2-Linkage): Synthesized via reaction with formaldehyde and

piperidine.[1] These derivatives often show increased cytotoxicity. The basic nitrogen of the

piperidine can form salt bridges with Asp residues in the kinase active site.

Direct C-C Bond: Less common in this specific sub-class but offers higher metabolic stability.

Ring Size Effect: Replacing piperidine (6-membered) with pyrrolidine (5-membered) or

morpholine (O-containing) often results in a 2-5 fold loss in potency, suggesting the 6-

membered lipophilic bulk of piperidine is optimal for the hydrophobic pocket it occupies.

The Nitrile Group (CN)
Essentiality: Hydrolysis of the CN group to an amide (

) or acid (

) typically abolishes kinase inhibitory activity. The linear geometry of the cyano group is
critical for avoiding steric clashes in the constricted hinge region.

Experimental Protocols
To validate these findings in your own lab, follow these standardized workflows.

Protocol A: One-Pot Synthesis (Mannich Reaction)
Objective: Efficient synthesis of piperidine-nicotinonitrile derivatives.
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Reagents: Precursor Acetyl-pyridine derivative (1 eq), Paraformaldehyde (1.2 eq), Piperidine

(1.2 eq), HCl (cat).

Solvent: Absolute Ethanol.

Procedure:

Dissolve precursor in ethanol.

Add paraformaldehyde and piperidine.

Reflux at 80°C for 8-12 hours (Monitor via TLC, Mobile phase: Hexane/EtOAc 7:3).

Cool to RT; precipitate usually forms.

Recrystallize from Ethanol/DMF.

Yield: Typically 75-85%.

Protocol B: In Vitro Kinase Assay (PIM-1)
Objective: Determine

.

System: ADP-Glo™ Kinase Assay (Promega).

Reaction:

Mix Kinase (2 ng/well), Substrate (S6 peptide), and ATP (10

M) in kinase buffer.

Add Test Compound (Serial dilution: 10

M to 0.1 nM).

Incubate at RT for 60 min.

Detection:
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Add ADP-Glo Reagent (40 min incubation) to deplete unconsumed ATP.

Add Kinase Detection Reagent (30 min incubation) to convert ADP to Luciferase signal.

Read Luminescence (RLU).

Calculation: Plot RLU vs. Log[Concentration] using non-linear regression (GraphPad Prism).

DOT Visualization: Experimental Workflow
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Figure 2: Integrated synthesis and screening workflow.

Biological Pathway Context
Understanding why these inhibitors work requires mapping the downstream effects. Inhibition

of PIM-1 or PI3K by these analogs leads to a blockade of the BAD phosphorylation pathway,

resulting in apoptosis.
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DOT Visualization: Signaling Pathway
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Figure 3: Mechanism of Action. The inhibitor blocks PIM-1/PI3K, preventing BAD

phosphorylation and triggering apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3211319?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

